molecular formula C12H13FN2O4S B2642211 Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1909309-33-6

Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2642211
CAS No.: 1909309-33-6
M. Wt: 300.3
InChI Key: OLLMLUUQLIVTGS-UHFFFAOYSA-N
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Description

Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that features a unique imidazo[1,2-a]pyridine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the ethanesulfonyl and fluoro groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the fluoro and ethanesulfonyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ethanesulfonyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the fluoro group enhances binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(methylsulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 3-(ethanesulfonyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxamide

Uniqueness

Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the combination of the ethanesulfonyl and fluoro groups, which confer distinct chemical and biological properties. The fluoro group enhances the compound’s stability and binding affinity, while the ethanesulfonyl group increases its reactivity and potential for covalent modification of biological targets.

Properties

IUPAC Name

ethyl 3-ethylsulfonyl-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O4S/c1-3-19-12(16)10-11(20(17,18)4-2)15-7-8(13)5-6-9(15)14-10/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLMLUUQLIVTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)F)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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